molecular formula C12H12N6OS B2599695 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea CAS No. 1903435-58-4

1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea

Cat. No. B2599695
CAS RN: 1903435-58-4
M. Wt: 288.33
InChI Key: XGYUYZISUYSEMN-UHFFFAOYSA-N
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Description

The compound “1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea” is a heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines .


Synthesis Analysis

These compounds were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied . For instance, the crystal structure of a related compound has the triclinic space group (Pbar {1}), with parameters a = 6.8705 (4) Å, b = 11.1740 (6) Å, c = 12.9491 (8) Å, α = 110.458 (2)°, β = 93.923 (2)°, γ = 105.613 (2)° .


Chemical Reactions Analysis

Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .

Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Derivatives : The compound has been involved in the synthesis of various derivatives. For instance, Kishikawa and Yuki (1966) discussed the synthesis of 3-phenyluric and 3-phenylthiouric acid derivatives using similar compounds (Kishikawa & Yuki, 1966).
  • Development of Anticancer Agents : In the context of anticancer research, Sunil et al. (2010) investigated triazolo-thiadiazoles, a compound class related to 1-Methyl-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea, for their potential in inhibiting cancer cell growth (Sunil et al., 2010).

Chemical Properties and Reactions

  • Chemical Reactions : The compound's derivatives have been used to study various chemical reactions. For example, Reeve and Coley (1979) explored reactions involving similar compounds to form heterocyclic compounds, highlighting the compound's relevance in synthetic chemistry (Reeve & Coley, 1979).
  • Molecular Docking and In Vitro Screening : Flefel et al. (2018) conducted molecular docking and in vitro screening of triazolopyridine, pyridotriazine, and pyridine-pyrazole hybrid derivatives, showcasing the compound's relevance in drug design and development (Flefel et al., 2018).

Potential Applications in Pharmacology

  • Anticancer Potential : As noted by Sunil et al. (2010), derivatives of this compound have shown potential in anticancer therapy, specifically in targeting hepatocellular carcinoma cells (Sunil et al., 2010).
  • Antiparkinsonian Activity : Azam et al. (2009) explored derivatives of similar compounds for their antiparkinsonian activity, highlighting the potential therapeutic applications of these compounds in neurological conditions (Azam et al., 2009).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities exhibited by related compounds, it could be beneficial to investigate its potential as an antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive agent .

properties

IUPAC Name

1-methyl-3-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS/c1-13-12(19)14-6-11-16-15-10-3-2-9(17-18(10)11)8-4-5-20-7-8/h2-5,7H,6H2,1H3,(H2,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYUYZISUYSEMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCC1=NN=C2N1N=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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